Cas no 2090614-63-2 (2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one)

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one is a versatile organic compound featuring a cyclopropylpiperazinyl group and a chloro substituent. Its unique structure allows for diverse chemical transformations, enhancing its utility in medicinal chemistry. The presence of the chloro group facilitates substitution reactions, while the cyclopropylpiperazinyl group contributes to the compound's biological activity. This product is suitable for synthesis of bioactive molecules and drug discovery applications.
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one structure
2090614-63-2 structure
商品名:2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
CAS番号:2090614-63-2
MF:C11H19ClN2O
メガワット:230.734361886978
CID:5722111
PubChem ID:121201819

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • AKOS026709979
    • 2090614-63-2
    • F1907-5584
    • 2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
    • 1-Butanone, 2-chloro-1-(4-cyclopropyl-1-piperazinyl)-
    • 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
    • インチ: 1S/C11H19ClN2O/c1-2-10(12)11(15)14-7-5-13(6-8-14)9-3-4-9/h9-10H,2-8H2,1H3
    • InChIKey: KDZPFRZKSJRAEZ-UHFFFAOYSA-N
    • ほほえんだ: ClC(CC)C(N1CCN(CC1)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 230.1185909g/mol
  • どういたいしつりょう: 230.1185909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 23.6Ų

じっけんとくせい

  • 密度みつど: 1.204±0.06 g/cm3(Predicted)
  • ふってん: 343.5±37.0 °C(Predicted)
  • 酸性度係数(pKa): 7.63±0.70(Predicted)

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5584-2.5g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5584-1g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5584-5g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
5g
$1203.0 2023-09-07
TRC
C195916-1g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2
1g
$ 570.00 2022-04-01
TRC
C195916-100mg
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-5584-0.25g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5584-0.5g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
0.5g
$380.0 2023-09-07
TRC
C195916-500mg
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-5584-10g
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
2090614-63-2 95%+
10g
$1684.0 2023-09-07

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 関連文献

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-oneに関する追加情報

Professional Introduction to 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one (CAS No. 2090614-63-2)

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2090614-63-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a chloro-substituted ketone moiety and a piperazine ring, which are both crucial for its pharmacological activity.

The synthesis of 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The presence of the chloro group enhances the electrophilicity of the ketone, making it a versatile intermediate for further functionalization. Additionally, the cyclopropyl substituent on the piperazine ring contributes to the compound's stability and bioavailability, which are critical factors in drug design.

Recent advancements in medicinal chemistry have demonstrated the importance of piperazine derivatives in the development of central nervous system (CNS) drugs. The structural motif of 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one aligns with this trend, as it offers a promising scaffold for exploring new pharmacological targets. Studies have shown that piperazine-based compounds can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.

In addition to its potential in CNS disorders, 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one has been investigated for its role in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing compounds that modulate inflammatory pathways. The chloro-substituted ketone can serve as a precursor for synthesizing molecules that interact with enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The pharmacokinetic properties of 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one are also of great interest. The cyclopropyl group enhances metabolic stability, while the piperazine moiety improves solubility in biological fluids. These characteristics are essential for ensuring that the compound reaches its target site of action effectively and remains active for an appropriate duration. Preclinical studies have begun to explore these properties in detail, providing valuable insights into the compound's potential as a drug candidate.

The synthesis and characterization of 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one have been refined through modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods have enabled researchers to elucidate the compound's structure with high precision and to understand its interactions at the molecular level. Such detailed structural information is crucial for optimizing synthetic routes and predicting biological activity.

In conclusion, 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one, with its CAS number 2090614-63-2, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable compound for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs across various therapeutic areas.

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